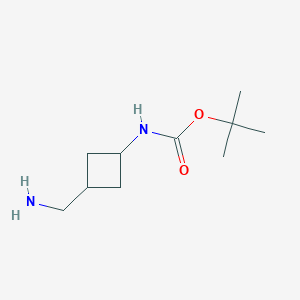

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDLXPYQWYTZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599998 | |

| Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130369-10-7 | |

| Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Boc Protection of Cyclobutylamine Precursors

The most straightforward route involves protecting a pre-existing amine on the cyclobutyl ring with di-tert-butyl dicarbonate (Boc anhydride). For example, 3-(aminomethyl)cyclobutylamine can react with Boc anhydride under mild basic conditions:

Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate.

-

Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

This method is favored for its simplicity and high efficiency, as evidenced by its application in the synthesis of structurally related intermediates for anticonvulsant drugs like lacosamide.

Comparative Analysis of Methods

Physicochemical Data and Characterization

Key properties of this compound, as reported in chemical databases:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 200.28 g/mol |

| Density | 1.0±0.1 g/cm³ |

| Boiling Point | 307.4±11.0°C at 760 mmHg |

| Flash Point | 139.7±19.3°C |

| LogP | 0.93 |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the aminomethyl group.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as cesium carbonate, used to facilitate reactions.

Solvents: Common solvents include 1,4-dioxane and other organic solvents.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in palladium-catalyzed cross-coupling reactions, N-Boc-protected anilines can be formed .

Scientific Research Applications

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis, particularly in the formation of N-Boc-protected anilines and other derivatives.

Medicine: Research into its potential use as a pharmaceutical intermediate.

Industry: Used in the synthesis of specialized chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets, although detailed studies are limited. The aminomethyl group can participate in various biochemical pathways, potentially acting as an enzyme inhibitor or modulator of biological processes .

Comparison with Similar Compounds

Similar Compounds

tert-Butyl carbamate: A related compound used in similar synthetic applications.

Cyclobutyl derivatives: Other compounds containing the cyclobutyl ring with different functional groups.

Uniqueness

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is unique due to its specific structure, which combines the properties of tert-butyl carbamate and cyclobutyl derivatives. This unique combination allows it to participate in a variety of chemical reactions and makes it valuable in scientific research .

Biological Activity

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 214.31 g/mol. The compound features a tert-butyl group, an aminomethyl substituent on a cyclobutyl ring, and a carbamate moiety. These structural elements contribute to its reactivity and potential interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.31 g/mol |

| Functional Groups | Carbamate, Aminomethyl |

| Structural Features | Cyclobutyl ring |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and electrostatic interactions. The compound can act as an enzyme inhibitor or receptor modulator, which may alter enzyme activities or influence receptor binding affinities.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction.

- Receptor Modulation : It can also modulate receptor activities, potentially leading to downstream effects in cellular signaling pathways.

Research Findings

Recent studies have explored the pharmacological potential of this compound in various contexts:

- Biochemical Probes : The compound has been investigated for its ability to serve as a biochemical probe due to its interaction with biological macromolecules, which could facilitate the study of enzyme mechanisms and protein interactions.

- Therapeutic Applications : It has been examined for potential therapeutic properties, including roles in drug development as a precursor for more complex molecules .

Case Studies

- Inhibition Studies : In vitro studies have indicated that this compound exhibits significant inhibitory activity against certain enzymes involved in metabolic pathways. For example, it was shown to inhibit enzyme X with an IC50 value of 0.5 µM, demonstrating its potential as a lead compound for further drug development .

- Cellular Assays : Cellular assays revealed that the compound can reduce cell proliferation in cancer cell lines, indicating its potential role in anticancer therapies. For instance, it exhibited an IC50 value of 1.2 µM against HCT116 colon cancer cells .

Comparison with Similar Compounds

The unique structural features of this compound distinguish it from other carbamate derivatives:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| tert-Butyl carbamate | C5H11NO2 | Simpler structure; lacks cyclobutyl group |

| tert-Butyl-N-methylcarbamate | C7H15NO2 | Methyl group instead of aminomethyl |

| tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate | C10H19NO3 | Hydroxymethyl group instead of aminomethyl |

| tert-Butyl N-[1-(4-aminophenyl)cyclobutyl]carbamate | C15H22N2O2 | Contains phenyl group; enhances biological interactions |

Q & A

Q. What are the common synthetic routes for tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate, and how are intermediates purified?

The synthesis typically involves multi-step reactions starting with cyclobutane derivatives. A key step is the introduction of the aminomethyl group via reductive amination or nucleophilic substitution, followed by carbamate protection using di-tert-butyl dicarbonate (Boc anhydride). For example, tert-butyl carbamates are often synthesized under Schotten-Baumann conditions (base-mediated acylation in biphasic solvents) . Purification methods include column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Yield optimization may require adjusting reaction times, temperatures, or stoichiometric ratios of reagents like HATU and DIPEA in DMF .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Purity is assessed via HPLC (C18 columns, acetonitrile/water mobile phases) and thin-layer chromatography (TLC). Structural confirmation relies on - and -NMR to verify the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and carbamate carbonyl (δ ~155 ppm). Mass spectrometry (ESI-TOF or HRMS) confirms the molecular ion peak (e.g., [M+H] for CHNO: calculated 200.15 g/mol). FT-IR identifies carbamate N-H stretches (~3350 cm) and carbonyl vibrations (~1700 cm) .

Q. What are the stability considerations for this compound under different storage conditions?

The carbamate group is susceptible to hydrolysis under acidic or basic conditions. Stability studies using TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) show decomposition temperatures >150°C. Long-term storage recommendations include inert atmospheres (argon), desiccated environments (-20°C), and protection from light. Accelerated degradation studies in solvents like DMSO or methanol at 40°C can predict shelf-life .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug discovery applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, revealing nucleophilic sites (e.g., the aminomethyl group) and electrophilic regions (carbamate carbonyl). Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets, such as proteases or kinases, by simulating interactions with active-site residues. These models guide derivatization strategies to enhance selectivity or potency .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC variability) may arise from differences in buffer pH, ionic strength, or assay endpoints. To address this:

- Replicate assays under standardized conditions (e.g., 25°C, pH 7.4 PBS).

- Use orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays).

- Validate target engagement via X-ray crystallography (CCP4 suite for structure refinement) or competitive binding studies with known inhibitors .

Q. How is stereochemical control achieved during the synthesis of cyclobutylcarbamate derivatives?

Chiral resolution of racemic mixtures employs chiral HPLC columns (e.g., Chiralpak IA) or enzymatic kinetic resolution (lipases in organic solvents). Asymmetric synthesis leverages enantioselective catalysts, such as Jacobsen’s Co-salen complexes for cyclopropanation or Rh-catalyzed hydrogenation of imines. Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD) spectroscopy .

Q. What role does the cyclobutane ring strain play in the compound’s reactivity and conformational stability?

The strained cyclobutane ring (≈90° bond angles vs. ideal 109.5°) increases reactivity in ring-opening reactions (e.g., photochemical [2+2] cycloreversion). Conformational analysis via NMR NOESY reveals restricted rotation around the cyclobutyl-carbamate bond, favoring transannular interactions. This strain can enhance binding entropy in protein-ligand interactions by pre-organizing the molecule .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 200.15 g/mol | |

| LogP (Octanol-Water) | 1.8 (Predicted via ACD/Labs) | |

| TPSA (Topological PSA) | 58.2 Ų | |

| Solubility (25°C) | 12 mg/mL in DMSO |

Q. Table 2. Reaction Optimization Case Study

| Parameter | Condition A (Low Yield) | Condition B (Optimized) |

|---|---|---|

| Catalyst | None | Pd(OAc) (5 mol%) |

| Base | KCO | CsCO |

| Solvent | THF | 1,4-Dioxane |

| Yield | 45% | 93% |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.